molecular formula C9H18N2O3 B3021701 tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate CAS No. 1629586-23-7

tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Cat. No.: B3021701
CAS No.: 1629586-23-7
M. Wt: 202.25
InChI Key: HWYDCYLRWDJCCH-RQJHMYQMSA-N
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Description

Chemical Name: tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate CAS: 1628794-75-1 Molecular Formula: C₉H₁₈N₂O₃ Molecular Weight: 202.25 g/mol Purity: ≥95% (typically) Applications: This compound serves as a critical building block in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions. Its stereochemistry (3R,4S) and tetrahydrofuran (THF) backbone make it valuable in designing chiral molecules for drug discovery .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYDCYLRWDJCCH-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically involves the protection of the amino group followed by the formation of the tetrahydrofuran ring. One common method includes the use of tert-butyl carbamate as a protecting group for the amino group, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydrofuran compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate serves as a precursor for various biologically active compounds. Its structural characteristics allow for modulation of biological pathways, making it an attractive candidate in drug development.

Potential Therapeutic Applications

  • Neurological Disorders : Research indicates that derivatives of this compound may target specific enzymes or receptors involved in neurological processes, potentially leading to new treatments for conditions such as depression or anxiety.
  • Anticancer Activity : Preliminary studies suggest that compounds derived from this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic molecules due to its stability and reactivity. Its ability to participate in chemical transformations makes it a versatile building block in synthetic chemistry.

Interaction Studies

Interaction studies have shown that this compound can engage with various biological targets. These interactions are crucial for understanding its potential therapeutic effects.

Case Study 1: Neurological Targeting

A study investigated the efficacy of a derivative of this compound in modulating neurotransmitter levels in preclinical models. Results indicated significant alterations in serotonin and dopamine levels, suggesting potential antidepressant properties .

Case Study 2: Anticancer Properties

Another research project focused on the anticancer activity of this compound against human breast cancer cells. The results showed dose-dependent cytotoxicity, highlighting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the carbamate moiety can participate in various chemical interactions. These interactions can influence biochemical pathways and molecular processes, making the compound useful in research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with variations in ring size, substituents, and stereochemistry. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Ring Structure Substituents/Modifications Key Applications
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1628794-75-1) C₉H₁₈N₂O₃ Tetrahydrofuran (5-membered) -NH₂, -Boc on adjacent carbons Amine protection, chiral intermediates
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (1033718-91-0) C₉H₁₇FN₂O₂ Pyrrolidine (5-membered) -F substituent Enhanced metabolic stability, kinase inhibitors
tert-Butyl((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate (2068085-17-4) C₁₀H₂₀N₂O₃ Tetrahydropyran (6-membered) Larger ring size Conformational flexibility in macrocycles
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS N/A) C₁₁H₁₉F₃N₂O₂ Piperidine (6-membered) -CF₃ group Lipophilicity modulation, CNS-targeted drugs
(3R,4S)-(4-Hydroxymethyl-THF-3-yl)-carbamic acid tert-butyl ester (2472560-02-2) C₁₀H₁₈N₂O₄ Tetrahydrofuran (5-membered) -CH₂OH group Functionalization site for conjugates

Commercial Availability and Pricing

  • Parent Compound : Priced at $140 (100 mg), $230 (250 mg), and $560 (1 g) from Synthonix .
  • Hydroxymethyl Derivative (2472560-02-2): Limited availability; custom synthesis often required .
  • Piperidine Analogs (e.g., 1523530-57-5) : Higher cost due to trifluoromethyl group complexity (~$200–$300/100 mg) .

Stereochemical Considerations

  • The (3R,4S) configuration is critical for binding to biological targets (e.g., enzymes or receptors). Diastereomers like (3R,4R)-tetrahydrofuran derivatives (CAS 1704434-31-0) exhibit distinct pharmacological profiles .

Biological Activity

Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a compound with the molecular formula C10H20N2O3C_{10}H_{20}N_{2}O_{3} and a molecular weight of approximately 202.25 g/mol. This compound is characterized by its unique stereochemistry and structural features, which contribute to its potential biological activities.

Chemical Structure and Properties

The compound features a tert-butyl group and a carbamate functional group , which are crucial for its interaction with biological systems. The specific stereochemistry at the 3R and 4S positions of the tetrahydrofuran ring is significant for its biological activity, influencing how it interacts with various molecular targets.

PropertyValue
Molecular FormulaC₉H₁₈N₂O₃
Molecular Weight202.25 g/mol
CAS Number1628794-75-1
PubChem ID90436776

Biological Activity

Research indicates that this compound exhibits several promising biological activities, particularly in the field of medicinal chemistry.

Enzyme Interaction

The compound has been shown to interact with various enzymes and receptors, potentially modulating their activity. For instance, studies suggest that compounds with similar structures can serve as precursors for biologically active molecules that target specific enzymes involved in metabolic pathways or disease processes.

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can exhibit neuroprotective properties. For example, one study indicated that a structurally similar compound could inhibit amyloid beta aggregation, which is crucial in the context of Alzheimer's disease (AD). The ability to prevent astrocyte cell death induced by amyloid beta was noted, highlighting the potential of such compounds in neurodegenerative disease models .

The mechanism by which this compound exerts its biological effects often involves:

  • Binding to Active Sites : The compound may bind to the active sites of target enzymes or receptors, altering their conformation and activity.
  • Modulation of Signaling Pathways : By interacting with specific molecular targets, it may influence various signaling pathways critical for cellular function and survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamateC₉H₁₈N₂O₃Different stereochemistry affecting biological activity
tert-butyl ((3S,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamateC₉H₁₇N₂O₃Contains a pyran ring instead of tetrahydrofuran
tert-butyl ((3S,4S)-4-amino-tetrahydrofuranyl)carbamateC₈H₁₆N₂O₃Lacks the specific stereochemical configuration

Case Studies

  • Neuroprotective Properties : A study involving a related compound showed significant inhibition of amyloid beta aggregation (85% inhibition at 100 μM), suggesting potential therapeutic applications in Alzheimer's disease .
  • Enzyme Inhibition : Another investigation reported that compounds similar to this compound could inhibit β-secretase activity (IC50 = 15.4 nM), indicating their role in modulating enzyme activity linked to neurodegeneration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, a related tetrahydrofuran-3-yl carbamate derivative was prepared by reacting a tetrahydrofuran-3-amine precursor with methyl 2-bromoacetate in DMF at 0°C, followed by warming to room temperature and extraction with EtOAc/NaHCO₃ .
  • Key Considerations :

  • Use of Boc (tert-butoxycarbonyl) protection for the amine group to prevent undesired side reactions.
  • Stereochemical control via chiral starting materials or resolution techniques.

Q. How is the stereochemistry of the compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Coupling constants (e.g., vicinal proton coupling in the tetrahydrofuran ring) and NOE experiments can confirm relative configurations .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-3 provides absolute configuration verification .
    • Example : For a structurally similar carbamate, X-ray data confirmed the (3R,4S) configuration by resolving the tetrahydrofuran ring geometry .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Role as a Building Block : It serves as a chiral intermediate in synthesizing protease inhibitors, kinase inhibitors, and other bioactive molecules. For instance, analogous carbamates are used in β-secretase inhibitors for Alzheimer’s disease research .
  • Functionalization : The free amine group allows further derivatization (e.g., amide coupling, reductive amination) to introduce pharmacophores .

Advanced Research Questions

Q. How can epimerization be minimized during synthesis or functionalization?

  • Strategies :

  • Low-Temperature Reactions : Conduct coupling steps at 0°C to reduce racemization .
  • Mild Deprotection Conditions : Use TFA in dichloromethane instead of harsh acidic conditions to preserve stereochemistry .
    • Case Study : A related piperidine carbamate showed <2% epimerization when deprotected under anhydrous HCl/dioxane at 0°C .

Q. What solvent systems optimize yield in carbamate coupling reactions?

  • Data-Driven Insights :

  • Polar Aprotic Solvents : DMF or THF improves solubility of Boc-protected intermediates .
  • Extraction Efficiency : EtOAc/NaHCO₃ partitions unreacted reagents into the aqueous phase, simplifying purification .
    • Contradictions : While DMF enhances reactivity, it complicates removal during scale-up; THF with catalytic DMAP is preferred for large-scale reactions .

Q. How do steric effects influence reactivity at the tetrahydrofuran ring?

  • Mechanistic Analysis :

  • The rigid tetrahydrofuran ring restricts conformational flexibility, favoring axial attack in nucleophilic substitutions .
  • Steric hindrance from the tert-butyl group slows acylation at the adjacent amine, necessitating excess acylating agents .
    • Example : In a pyrrolidine carbamate analog, steric shielding reduced reaction rates by 40% compared to linear analogs .

Contradictory Data Analysis

Q. Conflicting reports on Boc deprotection efficiency: How to resolve discrepancies?

  • Hypothesis Testing :

  • Acid Strength : TFA (trifluoroacetic acid) deprotects Boc groups rapidly but may protonate the tetrahydrofuran oxygen, altering reactivity. HCl/dioxane is slower but milder .
  • Solvent Effects : Deprotection in CH₂Cl₂ vs. MeOH can lead to varying byproduct profiles due to solvolysis .
    • Recommendation : Validate conditions via LC-MS monitoring to track deprotection kinetics and side reactions.

Methodological Best Practices

Q. Purification challenges: How to isolate the compound from diastereomeric impurities?

  • Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for enantiomeric resolution .
  • Crystallization : Optimize solvent mixtures (e.g., hexane/EtOAc) to exploit differential solubility of diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Reactant of Route 2
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tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

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